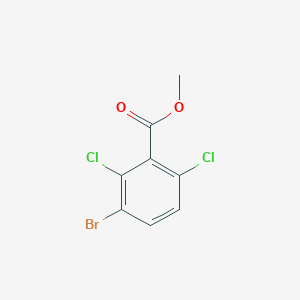

Methyl 3-bromo-2,6-dichlorobenzoate

Description

Contextual Significance of Halogenated Benzoates in Organic Chemistry

Halogenated benzoates are a cornerstone of modern organic chemistry, primarily valued as versatile intermediates for creating more complex molecules. acs.org The carbon-halogen bond, due to its polarity and the leaving group ability of halides, allows for a wide range of transformations such as nucleophilic substitution and elimination reactions. acs.org This reactivity makes halogenated compounds essential synthons for cationic, radical, or anionic carbon species. acs.org

Furthermore, these compounds are pivotal in the synthesis of agrochemicals, pharmaceuticals, and materials. For instance, the herbicide Dicamba is a methoxylated derivative of a dichlorobenzoic acid, highlighting the industrial relevance of this class of molecules. google.com In environmental science, certain brominated and iodinated benzoates have been studied for their ability to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. osti.govdss.go.th The type, number, and position of halogen substituents on the aromatic ring are critical factors that determine the compound's reactivity and its pathway in both synthetic and degradation processes. nih.gov

Overview of Dichlorobenzoate and Bromobenzoate Derivatives in Research

Research into dichlorobenzoate and bromobenzoate derivatives is extensive, reflecting their utility as synthetic precursors. Methyl 2,5-dichlorobenzoate, for example, is a known lachrymator and a key intermediate for synthesizing compounds like 2,5-dichlorobenzohydrazide and various substituted 1,3,4-oxadiazoles. researchgate.net The synthesis of such esters is typically achieved through the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Similarly, methyl 3-bromobenzoate is readily prepared by the esterification of 3-bromobenzoic acid. chemicalbook.com

The synthesis of the parent acids is also well-documented. For example, 2,6-dichloro-3-nitrobenzoic acid can be formed via the nitration of 2,6-dichlorobenzoic acid, which can then be esterified. patsnap.com The synthesis of 2-bromo-3,6-dichlorobenzoic acid, a structural isomer of the precursor to the title compound, is achieved through the oriented chlorination of 2-bromobenzoic acid. google.com

Beyond synthetic utility, some halogenated benzoate (B1203000) derivatives have been investigated for their biological activities. Eugenyl benzoate derivatives, for instance, have been synthesized and explored as potential BCL-2 inhibitors in colorectal cancer research. nih.govbiorxiv.org These studies often involve modifying the halogen substitution pattern to enhance lipophilicity and cell permeability. nih.gov

| Compound Name | CAS Number | Molecular Formula | Relevance/Use |

| 3-Bromo-2,6-dichlorobenzoic acid | 80257-12-1 | C₇H₃BrCl₂O₂ | Precursor to Methyl 3-bromo-2,6-dichlorobenzoate. nih.govsynquestlabs.com |

| Methyl 2,5-dichlorobenzoate | Not specified | C₈H₆Cl₂O₂ | Intermediate for 1,3,4-oxadiazoles. researchgate.net |

| Methyl 3-bromobenzoate | Not specified | C₈H₇BrO₂ | Synthesized from 3-bromobenzoic acid. chemicalbook.com |

| 2-Bromo-3,6-dichlorobenzoic acid | Not specified | C₇H₃BrCl₂O₂ | Intermediate in Dicamba synthesis. google.com |

| Methyl 3-bromo-2,5-dichlorobenzoate | 933585-62-7 | C₈H₅BrCl₂O₂ | A structural isomer available as a research chemical. bldpharm.com |

| Methyl 3-bromo-2-chlorobenzoate | Not specified | C₈H₆BrClO₂ | A related compound with one less chlorine atom. nih.gov |

Table 2: Examples of Related Dichlorobenzoate and Bromobenzoate Derivatives in Research.

Historical Perspective of this compound within the Literature

A specific historical account detailing the first synthesis and characterization of this compound is not prominent in the accessible scientific literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability as a research chemical or building block. sigmaaldrich.comsigmaaldrich.com Its precursor, 3-Bromo-2,6-dichlorobenzoic acid, has a registered CAS number of 80257-12-1, but dedicated early literature on this specific molecule is also scarce. nih.govsynquestlabs.com

The synthesis of this compound can be inferred from standard and well-established organic chemistry reactions. The most logical and common route would be the esterification of 3-bromo-2,6-dichlorobenzoic acid with methanol (B129727) in the presence of an acid catalyst, a method widely used for preparing benzoate esters. researchgate.netchemicalbook.compatsnap.com The synthesis of the parent acid itself likely involves multi-step halogenation reactions on a simpler benzoic acid precursor. The lack of a rich historical literature record suggests that this compound may be a relatively niche compound, likely synthesized on demand for specific research or as part of a larger chemical library, rather than a compound with a long history of widespread use or study.

Research Gaps and Future Directions Pertaining to this compound

The most significant research gap concerning this compound is the lack of fundamental research into its chemical reactivity and potential applications. While its structure is known and it is commercially available, there is a dearth of peer-reviewed studies detailing its use in synthesis, its spectroscopic characterization, or its biological properties.

Future research directions could fruitfully explore several areas:

Synthetic Applications: A systematic investigation of its reactivity in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could establish its utility as a building block for more complex molecules, such as pharmaceuticals or agrochemicals. The multiple distinct halogen atoms provide sites for selective reactions.

Biological Screening: Given that many halogenated aromatic compounds exhibit biological activity, screening this compound and its derivatives for potential herbicidal, insecticidal, antifungal, or pharmacological properties could be a valuable endeavor.

Material Science: Its potential as a monomer or additive in the synthesis of specialty polymers or functional materials has not been explored.

Detailed Characterization: Comprehensive spectroscopic analysis (NMR, IR, MS) and crystal structure determination would provide valuable data for the scientific community. researchgate.net

Environmental Studies: Investigating its potential for environmental applications, such as priming bioremediation processes, could be an interesting avenue, following the precedent set by other halogenated benzoates. osti.govdss.go.th

In essence, this compound represents a chemical entity with untapped potential, awaiting detailed scientific inquiry to uncover its properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2,6-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLUIZCRLOMULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232277-30-4 | |

| Record name | methyl 3-bromo-2,6-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Bromo 2,6 Dichlorobenzoate

Precursor Synthesis and Derivatization Strategies

The principal route to obtaining the target ester is through the derivatization of 3-bromo-2,6-dichlorobenzoic acid. This approach separates the challenges of aromatic substitution from the ester formation step.

The final step in the formation of Methyl 3-bromo-2,6-dichlorobenzoate is the esterification of 3-bromo-2,6-dichlorobenzoic acid. nih.govsigmaaldrich.com The synthesis of this crucial precursor is a multi-step process that requires careful control to ensure the correct placement of the three halogen substituents.

A viable pathway to 3-bromo-2,6-dichlorobenzoic acid begins with a pre-existing dichlorinated compound, such as 2,6-dichloroaniline (B118687). A well-established method for producing 2,6-dichloroaniline starts from sulfanilamide, which undergoes chlorination in hydrochloric acid with hydrogen peroxide to form 3,5-dichlorosulfanilamide. orgsyn.org This intermediate is then desulfonated by boiling in sulfuric acid to yield 2,6-dichloroaniline. orgsyn.org

The 2,6-dichloroaniline can then be converted into the benzoic acid derivative through a Sandmeyer-type reaction. This involves diazotization of the aniline (B41778) with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group. Subsequent hydrolysis of the resulting 2,6-dichlorobenzonitrile (B3417380) yields 2,6-dichlorobenzoic acid.

The final substitution is the regioselective bromination of 2,6-dichlorobenzoic acid. In this electrophilic aromatic substitution, the existing substituents direct the incoming bromine atom. The two chlorine atoms are ortho-, para-directing, while the carboxylic acid group is a meta-director. The combined effect of these groups directs the electrophilic attack of bromine to the C-3 and C-5 positions, which are meta to the carboxyl group and ortho/para to the chlorine atoms. This reaction, typically carried out with bromine in the presence of a Lewis acid catalyst or in a strong acid medium like acetic acid, yields the desired 3-bromo-2,6-dichlorobenzoic acid. jcsp.org.pk

Once the 3-bromo-2,6-dichlorobenzoic acid precursor is obtained, it is converted to its methyl ester. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by methanol. The reaction is reversible, and the removal of water or the use of a large excess of methanol is necessary to drive the equilibrium toward the product ester.

Alternative methods exist for the esterification of benzoic acid derivatives, including the use of solid acid catalysts which are often more environmentally benign as they can be easily recovered and reused.

Advanced Synthetic Routes

Beyond the primary precursor route, advanced methodologies focus on improving efficiency, selectivity, and environmental impact through multi-step sequences and novel catalytic systems.

The synthesis of a highly substituted molecule like this compound is inherently a multi-step process. The sequence of reactions is critical for controlling the final substitution pattern. For instance, attempting a one-pot halogenation of benzoic acid would be synthetically impractical due to competing reactions and a lack of regiochemical control.

The logical sequence, as outlined previously (see 2.1.1), involves:

Formation of a core substituted ring: Synthesizing 2,6-dichloroaniline establishes the base structure. orgsyn.org

Functional group interconversion: Converting the aniline to a carboxylic acid via diazotization and the Sandmeyer reaction.

Controlled final halogenation: Introducing the bromine atom at the specific, electronically favored position.

Final esterification: Converting the fully substituted benzoic acid to its methyl ester.

This step-by-step approach ensures that each substituent is placed in the correct position, avoiding the formation of undesired isomers.

Catalysis plays a vital role in multiple stages of the synthesis. In the bromination of 2,6-dichlorobenzoic acid, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is often employed. The catalyst functions by polarizing the bromine molecule (Br₂), making it a more potent electrophile (Br⁺) and facilitating the attack on the electron-rich aromatic ring. A Chinese patent describes a similar process for the chlorination of 2-bromobenzoic acid using catalysts like ferric chloride or aluminum chloride in a strong acid medium. google.com

In the esterification step, catalysis is also essential. While traditional methods use strong mineral acids, modern approaches utilize solid acid catalysts. These heterogeneous catalysts, such as certain zeolites or sulfonic acid-functionalized resins, offer advantages like simplified product purification (the catalyst is filtered off) and reduced corrosive waste streams.

Achieving the precise 3-bromo-2,6-dichloro substitution pattern is the central challenge, and its solution lies in the principles of regioselectivity. The directing effects of the substituents on the benzene (B151609) ring govern the outcome of the electrophilic substitution reactions.

The synthetic strategy is designed around these effects. Starting with 2,6-dichloroaniline locks the two chlorine atoms into place. After its conversion to 2,6-dichlorobenzoic acid, the subsequent bromination is highly controlled. The powerful ortho-, para-directing nature of the two chlorine atoms strongly activates the C-3, C-4, and C-5 positions. However, the carboxylic acid group is a deactivating meta-director, which directs incoming electrophiles to the C-3 and C-5 positions. The synergy of these effects overwhelmingly favors substitution at the C-3 (and C-5) position, leading to a high yield of the desired 3-bromo-2,6-dichlorobenzoic acid isomer and minimizing the formation of other products. This strategic control is fundamental to the successful synthesis of the target compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and sustainable chemical processes. Key areas of focus include the use of solvent-free or reduced-solvent conditions and the development of innovative and reusable catalysts.

Solvent-Free and Reduced-Solvent Reaction Conditions

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. In the context of synthesizing this compound, which can be plausibly formed via the esterification of 3-bromo-2,6-dichlorobenzoic acid with methanol, solvent-free approaches offer a significant green advantage.

One such approach involves mechanochemistry, where reactions are conducted by grinding solid reactants together, often in a ball mill. This technique can lead to high-yield esterification with minimal or no solvent. For instance, solvent-free esterification of various carboxylic acids with alcohols has been successfully achieved at room temperature using high-speed ball-milling, affording esters in good to excellent yields in a short reaction time. While a specific application to 3-bromo-2,6-dichlorobenzoic acid is not documented, the general applicability of this method suggests its potential.

Microwave-assisted synthesis is another powerful technique for reducing solvent use and reaction times. In the synthesis of methyl benzoate (B1203000) from benzoic acid and methanol, microwave irradiation has been shown to achieve a 99.99% conversion within 10 minutes, significantly outperforming conventional heating methods that require much longer reaction times. orgsyn.org This method's efficiency stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The following table summarizes the advantages of these reduced-solvent methods, based on findings for analogous esterification reactions.

| Method | Typical Reaction Time | Solvent Usage | Energy Consumption | Key Advantage |

| Conventional Heating | Several hours | High | High | Well-established |

| Microwave-Assisted | Minutes | Low to None | Lower | Rapid heating, higher yields |

| Ball-Milling | Minutes to hours | None | Low | Solvent-free, mild conditions |

Catalyst Development for Sustainable Synthesis

The choice of catalyst is crucial in developing a sustainable synthetic process. Traditional esterification reactions often employ homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. The development of heterogeneous, reusable catalysts is a cornerstone of green synthesis.

Solid acid catalysts, such as modified clays (B1170129) and zeolites, present a promising alternative. For example, montmorillonite (B579905) K10 clay activated with orthophosphoric acid has been used as an efficient catalyst for the solvent-free esterification of substituted benzoic acids with various alcohols, showing high activity for both electron-donating and electron-withdrawing substituents. scribd.com Such catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity.

Zirconium-based solid acids have also emerged as effective catalysts for the synthesis of methyl benzoates. These catalysts, particularly those with titanium incorporated, have demonstrated high activity in the direct condensation of benzoic acids with methanol, eliminating the need for other acid promoters. sigmaaldrich.com The reusability of these solid catalysts aligns perfectly with the principles of green chemistry by minimizing waste and improving process economy.

The table below illustrates the performance of various sustainable catalysts in esterification reactions similar to what would be required for this compound synthesis.

| Catalyst | Reaction Conditions | Yield (%) | Reusability | Reference |

| Phosphoric acid modified Montmorillonite K10 | Solvent-free, reflux | High | Yes | scribd.com |

| Titanium-Zirconium solid acid | Solvent, heat | High | Yes | sigmaaldrich.com |

| Zeolite Hβ | Microwave, 70°C | 67 (for methyl benzoate) | Yes | orgsyn.org |

| Iron Oxide Nanoparticles | Solvent-free, heat | High | Yes | uni.lu |

Purification and Isolation Techniques in Synthetic Procedures

Following the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity. The primary methods employed for this purpose are chromatographic separations and recrystallization.

Chromatographic Separations

Column chromatography is a widely used technique for the purification of organic compounds. For a compound like this compound, silica (B1680970) gel is a common choice for the stationary phase due to its polarity and ability to separate compounds based on their differential adsorption.

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system is chosen to provide a good separation factor between the desired product and any impurities. For methyl benzoates, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often employed. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the target compound, typically in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which is used to guide the column chromatography process. For halogenated benzenes, the strength of interaction with the stationary phase can be influenced by halogen–π interactions, which may be exploited for separation. nist.gov

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, often by TLC, to identify the fractions containing the pure product.

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For a substituted benzoic acid ester like this compound, a common approach is to use a mixed solvent system. bartleby.com This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Subsequent cooling allows for the slow formation of pure crystals. Common solvent pairs for polar compounds include diethyl ether-methanol or diethyl ether-petroleum ether.

The choice of solvent is paramount for successful recrystallization. The table below lists common solvents used for the recrystallization of related compounds, which could be considered for this compound.

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Water | High | 100 | Good for some carboxylic acids and salts. |

| Ethanol (B145695) | High | 78.3 | General purpose, often used in mixtures. |

| Methanol | High | 64.5 | Similar to ethanol, good for esters. |

| Acetone | Medium | 56 | General purpose, good for nitro and bromo compounds. |

| Dichloromethane | Medium | 40 | Good for low-melting compounds. |

| Diethyl Ether | Low | 34.5 | Often used in solvent mixtures for polar compounds. |

| Hexane | Low | 69 | A non-polar solvent, often used as the "poor" solvent in mixed systems. |

Following crystallization, the purified solid is collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Bromo 2,6 Dichlorobenzoate

Halogen-Mediated Reactivity

The presence of three halogen atoms—one bromine and two chlorine atoms—on the aromatic ring is the predominant feature influencing the reactivity of Methyl 3-bromo-2,6-dichlorobenzoate. The positions of these halogens, particularly the two chlorine atoms ortho to the ester group, create significant steric hindrance and electronic effects that modulate the accessibility and reactivity of the aromatic ring and its substituents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on this compound are challenging due to the electron-rich nature of the benzene (B151609) ring, which is not significantly activated towards nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. matrix-fine-chemicals.comnih.gov In the case of this compound, the ester group provides some electron-withdrawing character, but the cumulative inductive effect of the halogens is not as potent as a nitro group, for example, in activating the ring for nucleophilic substitution. nih.govdocumentsdelivered.com

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS). The three halogen atoms and the methyl ester group are all electron-withdrawing, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Halogens are known to be deactivating yet ortho, para-directing, while the ester group is a meta-director.

The combined directing effects of the substituents on this compound would likely lead to complex product mixtures if an electrophilic substitution were to occur. The bromine at C3 and the chlorine at C2 would direct an incoming electrophile to the C4 and C5 positions. The chlorine at C6 would also direct to the C5 position. The meta-directing ester group at C1 would favor substitution at C3 and C5. The position most likely to be substituted, albeit slowly, would be the C5 position, as it is favored by multiple directing groups.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key area of reactivity for this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. In polychlorinated aromatic compounds, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings. This selectivity allows for the preferential coupling at the C3 position of this compound. The synthesis of polychlorinated biphenyls (PCBs) has been achieved through Suzuki coupling, demonstrating the feasibility of coupling chlorinated aryl boronic acids with bromochlorobenzenes. beilstein-journals.org For sterically hindered polychlorinated biphenyl (B1667301) derivatives, Suzuki coupling has been shown to be more efficient than the Ullmann coupling reaction. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, a PdCl2(dcpf)/K3PO4 system in 1,4-dioxane (B91453) has been identified as effective for the coupling of silyl-protected 2-bromo-O6-methylinosine. rsc.org Similarly, novel Suzuki-Miyaura protocols have been developed for the selective conversion of polychlorinated aromatics. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4) | Methyl 3-aryl-2,6-dichlorobenzoate | Theoretical |

| 2-bromo-O6-methylinosine (silyl-protected) | Arylboronic acid | [PdCl2(dcpf)]/K3PO4 | 2-aryl-O6-methylinosine derivative | rsc.org |

| Polychlorinated Pyridine | Alkyl Pinacol Boronic Ester | FcPPh2/Pd2(dba)3 | Monoalkylated Pyridine | nih.gov |

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. Similar to the Suzuki coupling, the C-Br bond at the C3 position of this compound would be expected to react preferentially over the C-Cl bonds. Selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride has been demonstrated. justia.com The choice of ligand is critical in these reactions. For example, β-chloroacroleins have been successfully coupled with lactams and heteroarylamines using either Pd(OAc)2/BINAP or Pd(OAc)2/Xantphos as the catalytic system. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Amine | Pd catalyst and ligand (e.g., Pd2(dba)3/Xantphos) | Methyl 3-amino-2,6-dichlorobenzoate | Theoretical |

| 6-bromo-2-chloroquinoline | Cyclic amine | Pd catalyst and ligand | 6-(cyclic amino)-2-chloroquinoline | justia.com |

| β-chloroacroleins | Lactam/Heteroarylamine | Pd(OAc)2/BINAP or Pd(OAc)2/Xantphos | β-amino-α,β-unsaturated aldehyde | acs.org |

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a method to selectively remove halogen substituents from the aromatic ring. In the case of this compound, the C-Br bond is more susceptible to reduction than the C-Cl bonds. This difference in reactivity allows for the selective removal of the bromine atom at the C3 position. Catalytic hydrogenation using a palladium catalyst is a common method for this transformation. For instance, bromides can be selectively reduced in the presence of chloro substituents. google.com

In a study on the metabolism of halogenated benzoates by Alcaligenes denitrificans NTB-1, reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) was observed. acs.org This suggests that biological systems can also effect selective dehalogenation.

Ester Group Transformations

The methyl ester group of this compound is a key site for chemical modification, primarily through hydrolysis.

Hydrolysis Reactions (Acidic and Basic)

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-bromo-2,6-dichlorobenzoic acid, can be achieved under both acidic and basic conditions. However, the presence of two ortho-chloro substituents introduces significant steric hindrance around the carbonyl group, making hydrolysis more difficult than for an unsubstituted methyl benzoate (B1203000). researchgate.net

Basic Hydrolysis (Saponification): This is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a solvent mixture containing water and an alcohol. The reaction proceeds via nucleophilic acyl substitution. The steric hindrance from the ortho-chloro groups slows down the rate of attack of the hydroxide ion on the carbonyl carbon. Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be required to achieve complete hydrolysis compared to less hindered esters. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the steric term of ortho-substituted esters is largely independent of the reaction medium. nih.gov

Acidic Hydrolysis: This is typically performed using a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Similar to basic hydrolysis, the steric hindrance from the ortho-chloro substituents can impede the reaction, necessitating more vigorous conditions.

| Reaction Type | Reagents | Product | Key Considerations | Reference |

| Basic Hydrolysis | NaOH or KOH, H2O/MeOH | 3-Bromo-2,6-dichlorobenzoic acid sodium/potassium salt | Steric hindrance from ortho-chloro groups may require elevated temperatures. | researchgate.net |

| Acidic Hydrolysis | H2SO4 or HCl, H2O | 3-Bromo-2,6-dichlorobenzoic acid | Steric hindrance can slow the reaction rate. |

Transesterification Processes

Transesterification is a crucial process for modifying the ester group of this compound. This reaction involves the conversion of the methyl ester into a different alkyl ester by reacting it with an alcohol in the presence of a catalyst. The steric hindrance caused by the two ortho-chloro substituents significantly influences the reaction conditions required for efficient conversion.

Commonly, acid or base catalysts are employed to facilitate this transformation. For instance, the use of sodium methoxide (B1231860) in methanol (B129727) can drive the equilibrium towards the methyl ester, while employing a different alcohol, such as ethanol (B145695) or isopropanol, in the presence of a catalyst like sulfuric acid or a titanate catalyst, can yield the corresponding ethyl or isopropyl ester. The choice of catalyst and reaction conditions is critical to overcoming the steric hindrance and achieving high yields.

Table 1: Illustrative Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Sulfuric Acid | Ethyl 3-bromo-2,6-dichlorobenzoate |

| Isopropanol | Titanium(IV) isopropoxide | Isopropyl 3-bromo-2,6-dichlorobenzoate |

| Benzyl alcohol | Sodium benzyloxide | Benzyl 3-bromo-2,6-dichlorobenzoate |

This table is for illustrative purposes and specific reaction conditions would need to be optimized.

Reduction of the Ester Moiety

The reduction of the ester functionality in this compound to a primary alcohol, (3-bromo-2,6-dichlorophenyl)methanol, requires potent reducing agents due to the ester's steric hindrance and electronic properties. Standard reducing agents like sodium borohydride (B1222165) are generally ineffective for this transformation under normal conditions.

More powerful hydride reagents are necessary to achieve this reduction. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is a common choice for this type of reduction. The reaction typically requires stoichiometric amounts of the reducing agent and is usually performed at low temperatures to control its reactivity. Another effective reagent is diisobutylaluminium hydride (DIBAL-H), which can often provide higher selectivity and milder reaction conditions.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature | (3-bromo-2,6-dichlorophenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C to 0 °C | (3-bromo-2,6-dichlorophenyl)methanol |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with three halogen atoms and an ester group, which dictate its reactivity towards various reagents.

Side-Chain Functionalization (e.g., bromomethyl derivatives)

The term "side-chain functionalization" typically refers to reactions involving an alkyl group attached to the aromatic ring. In the case of this compound, the only "side-chain" is the methyl group of the ester. Direct functionalization of this methyl group, such as bromination, is not a typical or facile reaction. The reactivity of the ester methyl group is significantly different from a benzylic methyl group.

However, if a methyl group were present at another position on the benzene ring, it could undergo benzylic bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator. For the specified compound, this type of reaction is not applicable.

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For this compound, the ester group could potentially act as a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of reactions involving this compound is essential for process optimization and control.

Elucidation of Rate-Determining Steps

Detailed kinetic studies on reactions involving this compound are not extensively reported in the public domain. However, insights can be gained by examining studies on structurally similar compounds, such as other substituted benzoates.

For reactions like alkaline hydrolysis (saponification), the rate-determining step is typically the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate to form the carboxylate and methanol is usually fast. For sterically hindered esters like this compound, the formation of the tetrahedral intermediate would be significantly slower due to the steric shielding of the carbonyl group by the two ortho-chloro substituents. This steric hindrance increases the activation energy of the reaction, thus slowing down the rate.

In some cases of ester hydrolysis, particularly with neighboring group participation, the mechanism can be more complex, potentially involving the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net For reactions in mixed solvent systems, the solvent can also play a significant role in the reaction mechanism. researchgate.net

Spectroscopic Monitoring of Reaction Progress

The progress of chemical reactions involving this compound can be meticulously tracked in real-time or through aliquot analysis using a suite of spectroscopic techniques. These methods provide valuable insights into the consumption of reactants, the formation of intermediates, and the appearance of products, thereby aiding in reaction optimization and mechanistic studies. The primary spectroscopic tools employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for monitoring reactions of this compound. By observing the changes in the chemical shifts and signal integrations of specific protons and carbons, one can quantify the conversion of the starting material and the formation of the product.

For the starting material, this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The two aromatic protons are in different chemical environments and would likely appear as doublets in the aromatic region of the spectrum. The methyl protons of the ester group would appear as a sharp singlet, typically around 3.8-4.0 ppm.

During a reaction, for instance, a substitution reaction where the bromine atom is replaced, the symmetry and electronic environment of the aromatic ring will change, leading to predictable shifts in the positions of the aromatic proton signals. The disappearance of the signals corresponding to the starting material and the simultaneous appearance of new signals corresponding to the product can be integrated to determine the reaction kinetics.

Similarly, ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The carbon atoms attached to the halogens (bromine and chlorine) and the carbonyl carbon of the ester group have characteristic chemical shifts. For example, in various substituted bromobenzenes, the carbon atom attached to bromine typically resonates in a specific range of the ¹³C NMR spectrum. rsc.org In a reaction involving the cleavage or transformation of the ester group, the signal for the methyl carbon (typically around 55-57 ppm) and the carbonyl carbon would be expected to shift or disappear, replaced by new signals indicative of the product. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically in the range of 1720-1740 cm⁻¹) and C-Cl and C-Br stretching vibrations at lower frequencies.

If a reaction involves the transformation of the ester group, for example, its hydrolysis to a carboxylic acid, one would observe the disappearance of the ester C=O stretch and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carbonyl C=O stretch for the carboxylic acid (typically around 1700-1725 cm⁻¹). Monitoring the relative intensities of these peaks over time allows for the qualitative and sometimes quantitative assessment of the reaction's progress. For other reactions, changes in the fingerprint region (below 1500 cm⁻¹) can also provide evidence for the transformation of the aromatic substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to detect the masses of the molecules present in a reaction mixture. It is invaluable for confirming the identity of the product and detecting any intermediates or byproducts. The mass spectrum of this compound would show a characteristic molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a distinctive isotopic pattern, which is a powerful diagnostic tool.

By taking small samples from the reaction mixture at different time points and analyzing them by MS (often coupled with a chromatographic separation technique like Gas Chromatography or Liquid Chromatography, i.e., GC-MS or LC-MS), one can track the decrease in the intensity of the molecular ion peak of the starting material and the increase in the intensity of the molecular ion peak of the product. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the product, which helps in confirming its elemental composition. rsc.org

Interactive Data Table: Spectroscopic Data for Related Compounds

The following table provides examples of spectroscopic data for compounds structurally related to this compound, illustrating the types of data used for reaction monitoring.

| Compound | Spectroscopic Technique | Key Spectroscopic Data | Reference |

| 1-bromo-4-fluoro-2-methoxybenzene | ¹H NMR (500 MHz, CDCl₃) | δ 7.40 (dd, J = 8.7, 6.2 Hz, 1H), 6.58 (dd, J = 10.4, 2.7 Hz, 1H), 6.51 (app td, J = 8.3, 2.7 Hz, 1H), 3.81 (s, 3H) | rsc.org |

| 2-bromo-1,3,5-trimethylbenzene | ¹³C NMR (126 MHz, CDCl₃) | δ 138.0, 136.4, 129.2, 124.3, 23.9, 20.8 | rsc.org |

| 1,4-dibromo-2-methoxybenzene | ¹³C NMR (101 MHz, CDCl₃) | δ 156.6, 134.2, 124.9, 121.7, 115.5, 110.6, 56.6 | rsc.org |

| 2-(allyloxy)-1-bromo-4-methoxybenzene | IR (ATR) | 3021, 2936, 1731, 1580, 1442, 1305, 1202, 1168, 1023, 628 cm⁻¹ | rsc.org |

| 2-(allyloxy)-1-bromo-4-methoxybenzene | HRMS (EI) | m/z calcd. C₁₀H₁₁O₂Br: 241.9937; found [M]⁺ 241.9937 | rsc.org |

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 3 Bromo 2,6 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR characteristics of Methyl 3-bromo-2,6-dichlorobenzoate.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the methyl ester group.

The aromatic region will feature two distinct proton signals. The proton at the C4 position is anticipated to appear as a doublet, coupled to the proton at the C5 position. The proton at C5, in turn, would also be a doublet due to coupling with the C4 proton. The electron-withdrawing effects of the two chlorine atoms at positions 2 and 6, and the bromine atom at position 3, will deshield these aromatic protons, causing them to resonate at a lower field.

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would typically be found in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 7.2 - 7.4 | Doublet (d) | 8.0 - 9.0 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Note: These are predicted values and may vary from experimental data.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound will provide information on the number and electronic environment of the carbon atoms in the molecule. A total of eight distinct carbon signals are expected.

The carbonyl carbon (C=O) of the ester group will be the most deshielded, appearing at the lowest field (typically 164-168 ppm). The methoxy (B1213986) carbon (-OCH₃) will resonate at a much higher field, generally in the range of 52-54 ppm.

The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the chlorine atoms (C2 and C6) are expected to be significantly deshielded. The carbon attached to the bromine atom (C3) will also be deshielded, but typically to a lesser extent than a chlorine-substituted carbon. The quaternary carbon of the ester group (C1) will also be in the aromatic region. The two protonated aromatic carbons (C4 and C5) will appear at a higher field compared to the substituted carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 164 - 168 |

| C1 | 133 - 136 |

| C2 | 132 - 135 |

| C3 | 120 - 123 |

| C4 | 130 - 133 |

| C5 | 128 - 131 |

| C6 | 132 - 135 |

| -OCH₃ | 52 - 54 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

While no experimental 2D NMR data is available, a theoretical application of these techniques can be described to confirm the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between the proton signals and the directly attached carbon signals. We would expect to see cross-peaks between H-4 and C4, H-5 and C5, and the methyl protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key expected correlations would include the methyl protons to the carbonyl carbon and C1, H-4 to C2, C6, and C5, and H-5 to C1, C3, and C4. These correlations would be crucial in unambiguously assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations. For instance, a correlation between the methyl protons and the H-6 proton (if sterically close enough) could be observed, providing information about the preferred conformation of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₈H₅BrCl₂O₂), the expected exact mass can be calculated. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak cluster. The most abundant peak in this cluster would correspond to the molecule containing ⁷⁹Br and two ³⁵Cl isotopes. HRMS would be able to distinguish the exact mass of this ion from other ions with the same nominal mass, thus confirming the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₅⁷⁹Br³⁵Cl₂O₂]⁺ | 281.8846 |

| [C₈H₅⁸¹Br³⁵Cl₂O₂]⁺ | 283.8825 |

| [C₈H₅⁷⁹Br³⁵Cl³⁷ClO₂]⁺ | 283.8816 |

| [C₈H₅⁷⁹Br³⁷Cl₂O₂]⁺ | 285.8787 |

Note: These are calculated values based on the most abundant isotopes.

Fragmentation Pathways under Electron Ionization (EI) and Electrospray Ionization (ESI)

Under Electron Ionization (EI) , the high-energy electrons would cause significant fragmentation of the molecule. The molecular ion peak ([M]⁺) would be observed, showing the characteristic isotopic pattern of one bromine and two chlorine atoms. Common fragmentation pathways would likely include:

Loss of the methoxy group (-OCH₃): This would lead to the formation of the [M - 31]⁺ ion, which would be a prominent peak.

Loss of the carbonyl group (CO): Following the loss of the methoxy group, the resulting ion could lose a molecule of carbon monoxide, leading to the [M - 31 - 28]⁺ ion.

Loss of a chlorine atom (-Cl): This would result in the [M - 35]⁺ and [M - 37]⁺ ions.

Loss of a bromine atom (-Br): This would lead to the [M - 79]⁺ and [M - 81]⁺ ions.

Electrospray Ionization (ESI) is a softer ionization technique. In positive ion mode, this compound would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation in ESI would be less extensive than in EI and would typically be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation patterns would likely be similar to those observed in EI, such as the loss of the methoxy group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be complex, with characteristic absorption bands corresponding to its ester and substituted aromatic functionalities. tanta.edu.eg

Vibrational Mode Analysis of Ester and Aromatic Functionalities

The vibrational modes of this compound can be analyzed by considering its constituent parts. The ester group, a key feature, gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the halogen substituents on the aromatic ring. The C-O stretching vibrations of the ester group are expected to produce two distinct bands: one for the C-O-C asymmetric stretch and another for the symmetric stretch, usually found in the 1250-1000 cm⁻¹ region. libretexts.org

The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the ring are anticipated in the 3100-3000 cm⁻¹ region. libretexts.org In-plane C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. libretexts.org The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations, which can provide information about the arrangement of substituents.

The presence of heavy halogen atoms (bromine and chlorine) will also be evident in the far-infrared region of the spectrum. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ range, while the C-Br stretch occurs at even lower wavenumbers, generally between 600 and 500 cm⁻¹. tanta.edu.eg

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1730-1750 |

| Ester | C-O-C Asymmetric Stretch | ~1250 |

| Ester | C-O-C Symmetric Stretch | ~1050 |

| Aromatic | C-H Stretch | 3100-3000 |

| Aromatic | C=C Stretch | 1600-1450 |

| Haloalkane | C-Cl Stretch | 800-600 |

| Haloalkane | C-Br Stretch | 600-500 |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be governed by a combination of van der Waals forces and weaker intermolecular interactions. nih.gov Given the presence of electronegative oxygen and halogen atoms, dipole-dipole interactions are expected to play a significant role in the crystal lattice.

Conformational Analysis in the Solid State

In the solid state, the conformation of the molecule is locked. The planarity of the benzene ring is expected to be maintained. The orientation of the methyl ester group relative to the aromatic ring will be a key conformational feature. Steric hindrance from the two ortho-chlorine atoms will likely force the ester group to be twisted out of the plane of the benzene ring. The precise dihedral angle between the plane of the ester group and the plane of the aromatic ring would be a critical parameter determined by X-ray crystallography. This twisting can have implications for the molecule's electronic properties and reactivity.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules, which are non-superimposable on their mirror images. libretexts.org For a molecule to be chiral, it must lack an internal plane of symmetry and a center of inversion.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the molecule through the C1-C4 axis of the benzene ring and includes the ester group. Due to the absence of any stereogenic centers, it does not exhibit enantiomers and is therefore optically inactive. As a result, chiroptical spectroscopy is not applicable to this compound.

Computational Chemistry and Molecular Modeling of Methyl 3 Bromo 2,6 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to elucidating the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For Methyl 3-bromo-2,6-dichlorobenzoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The process involves iterative calculations of the electron density and the corresponding energy until a convergence criterion is met.

A typical DFT study on this molecule would likely utilize a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to provide a good balance between accuracy and computational cost. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar halogenated benzene (B151609) derivatives have shown that the steric hindrance and electronic effects of the substituents significantly influence the planarity of the benzene ring and the orientation of the ester group.

Table 1: Predicted Molecular Properties of a Related Compound (3-Bromo-2,6-dichlorobenzoic acid)

| Property | Value |

| Molecular Weight | 269.90 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 267.86935 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 188 |

Data sourced from PubChem for the analogous carboxylic acid, CID 15095165. chegg.com This table is for illustrative purposes to show the types of data obtained from computational methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the benzene ring, influenced by the electron-donating (via resonance) and withdrawing (via induction) nature of the halogen and ester substituents. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. Research on other substituted aromatic compounds has established a clear correlation between the nature of the substituents and the energy of the frontier orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carbonyl group, making them sites for electrophilic interaction. The hydrogen atoms of the methyl group and the regions around the halogen atoms (due to sigma-hole effects) might exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule and its interactions with its environment.

This compound has a rotatable bond between the ester group and the benzene ring. Molecular dynamics simulations can explore the conformational landscape of the molecule by simulating its movements over time. This would reveal the preferred dihedral angle of the ester group relative to the plane of the benzene ring and the energy barriers between different conformations. The presence of bulky ortho-substituents (the two chlorine atoms) is expected to significantly restrict the rotation of the ester group, leading to a more defined and rigid conformation compared to unsubstituted methyl benzoate (B1203000).

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed with this compound solvated in a box of explicit solvent molecules (e.g., water, methanol). These simulations would provide insights into how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For instance, in a polar solvent, the solvent molecules would orient themselves to interact favorably with the polar regions of the solute, such as the ester group. The simulations could also be used to calculate properties like the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-describing features of a compound with its biological activity or physicochemical properties, respectively. For this compound, these studies are crucial for predicting its behavior in various chemical and biological systems, thereby guiding its potential applications and highlighting areas for further experimental investigation.

Descriptor Calculation and Model Development

The foundation of any QSAR or QSPR model lies in the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electron distribution in the molecule and include dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO). pku.edu.cn

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability.

For this compound, these descriptors would be calculated using specialized software. The presence of halogen atoms (bromine and chlorine) and the methyl ester group significantly influences these descriptors. For instance, the electronegative halogens and the ester group will impact the electronic descriptors, creating specific regions of positive and negative electrostatic potential. pku.edu.cn

Once a set of descriptors is calculated for a series of related compounds, a mathematical model is developed to link these descriptors to a specific activity or property. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. mdpi.com The robustness and predictive power of the resulting QSAR/QSPR models are evaluated using various validation techniques, such as cross-validation and external validation. nih.gov

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted Benzoates for a QSPR Model

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Methyl benzoate | 136.15 | 2.12 | 1.89 | -9.58 | -0.89 |

| Methyl 3-bromobenzoate | 215.04 | 2.90 | 2.05 | -9.72 | -1.15 |

| Methyl 2,6-dichlorobenzoate | 205.04 | 3.15 | 2.54 | -9.88 | -1.32 |

| This compound | 279.90 | 3.93 | 2.78 | -10.05 | -1.55 |

| Methyl 3,5-dichlorobenzoate | 205.04 | 3.18 | 1.95 | -9.95 | -1.40 |

Note: The values in this table are illustrative and based on general trends for similar compounds. They are not experimentally derived for the specific compounds listed.

Predictive Modeling for Chemical Reactivity and Biological Interactions

QSAR and QSPR models can be powerful tools for predicting the chemical reactivity and potential biological interactions of this compound.

Chemical Reactivity: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. pku.edu.cn A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine and bromine atoms is expected to lower the LUMO energy, potentially making the aromatic ring more susceptible to certain nucleophilic reactions. QSPR models can quantify this relationship, allowing for the prediction of reaction rates or equilibrium constants for reactions like nucleophilic aromatic substitution.

Biological Interactions: QSAR models are extensively used in drug discovery and toxicology to predict the interaction of molecules with biological targets. By developing a model based on a set of compounds with known biological activity (e.g., enzyme inhibition, toxicity), the activity of new compounds like this compound can be estimated. Descriptors related to hydrophobicity (logP), molecular shape, and electronic properties are often critical in these models. For instance, a QSAR model for the toxicity of polychlorinated aromatic compounds might use descriptors that account for the position and number of halogen substituents. researchgate.net

Table 2: Illustrative QSAR Model for Predicting Toxicity (pLC50) of Halogenated Benzoates

| Compound | LogP | Polar Surface Area (Ų) | LUMO Energy (eV) | Predicted pLC50 |

| Methyl 3-chlorobenzoate (B1228886) | 2.65 | 26.3 | -1.05 | 4.2 |

| Methyl 3,5-dichlorobenzoate | 3.18 | 26.3 | -1.40 | 4.8 |

| Methyl 3-bromobenzoate | 2.90 | 26.3 | -1.15 | 4.5 |

| This compound | 3.93 | 26.3 | -1.55 | 5.3 |

| Methyl 2,4,6-trichlorobenzoate | 3.71 | 26.3 | -1.60 | 5.5 |

Note: The data presented is for illustrative purposes to demonstrate the concept of a QSAR model and is not based on actual experimental results.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states.

For this compound, several types of reactions could be of interest, such as nucleophilic aromatic substitution or hydrolysis of the ester group. Density Functional Theory (DFT) is a widely used computational method for studying these reaction mechanisms. nih.gov

A key aspect of these studies is the mapping of the potential energy surface (PES) for the reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. Reactants and products correspond to minima on the PES, while transition states are first-order saddle points, representing the energy maximum along the reaction coordinate and a minimum in all other degrees of freedom. researchgate.netquantumatk.com

The energy difference between the reactants and the transition state is the activation energy, which is a critical determinant of the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. youtube.com

For example, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational analysis could predict whether the nucleophile is more likely to attack at the bromine- or chlorine-substituted positions. This would involve calculating the activation energies for both pathways. The pathway with the lower activation energy would be the kinetically favored one.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Substitution at C-Br | 0.0 | +25.8 | 25.8 |

| Substitution at C-Cl (ortho) | 0.0 | +28.2 | 28.2 |

Note: This table presents hypothetical data to illustrate the application of computational methods in predicting reaction selectivity. The values are not derived from actual calculations for this specific molecule.

By analyzing the geometry of the calculated transition state, insights into the bonding changes occurring during the reaction can be obtained. For instance, in a substitution reaction, the transition state would show the partial formation of the new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. This detailed mechanistic information is invaluable for understanding and controlling the chemical behavior of this compound.

Applications of Methyl 3 Bromo 2,6 Dichlorobenzoate in Advanced Chemical Synthesis

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and chloro substituents on the benzene (B151609) ring, along with the methyl ester, makes Methyl 3-bromo-2,6-dichlorobenzoate a key starting material for the synthesis of a wide range of complex organic molecules. The differential reactivity of the halogens allows for selective functionalization, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Pharmaceutical Intermediates and Lead Compound Synthesis

While direct examples of the use of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Halogenated benzoic acids and their derivatives are known to be important intermediates in the pharmaceutical industry.

For instance, the related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, is a crucial intermediate in the synthesis of the anti-tuberculosis drug TMC-207. sigmaaldrich.com The synthesis of this intermediate involves the use of a brominated and chlorinated aromatic precursor, highlighting the importance of such halogenation patterns in the development of new therapeutic agents. sigmaaldrich.com The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Furthermore, substituted benzoic acid derivatives are widely explored in drug discovery. For example, various benzoic acid derivatives have been synthesized and evaluated for their anticancer potential. preprints.org The synthesis of these compounds often involves the use of halogenated benzoic acid precursors to introduce specific functionalities that can interact with biological targets. preprints.org

Agrochemical Precursors

The field of agrochemicals heavily relies on the synthesis of novel and effective herbicides, insecticides, and fungicides. Halogenated aromatic compounds are a common feature in many of these products due to their enhanced biological activity.

A notable example is the use of 3-Bromo-2,6-dichlorobenzoic acid, the carboxylic acid precursor to this compound, in the preparation of herbicidal compounds. A patent describes the synthesis of 3-bromo-2,6-dichlorobenzamide from this acid, which is a key component in the development of new herbicides. The specific substitution pattern of the halogens is often critical for the herbicidal efficacy of the final product.

The development of new agrochemicals with prominent pesticidal properties is an ongoing area of research. acs.org The synthesis of these complex molecules often relies on the availability of versatile building blocks like halogenated benzoic acid esters.

Fine Chemical Production

In the broader context of fine chemical production, this compound serves as a valuable starting material for the synthesis of a variety of specialty chemicals. bisleyinternational.comannexechem.comwikipedia.org The term "fine chemicals" refers to complex, single, pure chemical substances that are produced in limited quantities and at a high price. They are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty polymers.

The reactivity of the C-Br and C-Cl bonds in this compound allows for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules. The ester group can also be readily transformed into other functional groups like amides, aldehydes, or alcohols, further expanding its synthetic utility.

Materials Science Applications

The unique electronic and structural properties imparted by the halogen atoms make this compound and its derivatives interesting candidates for applications in materials science.

Polymer and Advanced Material Monomers

While specific polymers derived directly from this compound are not widely reported, the use of halogenated benzoic acids and their esters as monomers for specialty polymers is an active area of research. The incorporation of halogen atoms into a polymer backbone can significantly alter its properties, such as flame retardancy, thermal stability, and refractive index.

For instance, functionalized biodegradable polymers can be synthesized via ring-opening polymerization of monomers derived from hydroxybenzoic acids. nih.gov Although not a direct application of this compound, this demonstrates the principle of using substituted benzoic acid derivatives to create polymers with specific functionalities. The halogen atoms on the aromatic ring of this compound could serve as sites for further modification either before or after polymerization, leading to the creation of advanced materials with tailored properties.

Polycyclic aromatic hydrocarbons (PAHs) and polychlorinated aromatic compounds are also studied for their potential in creating materials with specific electronic and optical properties. wur.nlresearchgate.netresearchgate.netrsc.orgnih.gov The synthesis of such materials often involves the use of halogenated aromatic precursors.

Ligands in Coordination Chemistry

The carboxylate group of 3-Bromo-2,6-dichlorobenzoic acid (obtained from the hydrolysis of the methyl ester) can act as a coordinating ligand for metal ions, forming coordination polymers or metal-organic frameworks (MOFs). nih.gov The halogen substituents on the aromatic ring can influence the electronic properties of the ligand and the resulting coordination complex, potentially leading to materials with interesting catalytic, magnetic, or luminescent properties.

Catalyst Development and Ligand Design

The structure of this compound, featuring multiple halogen substituents and a methyl ester group, presents theoretical possibilities for its use in the development of specialized catalysts and ligands. However, specific examples of its incorporation into such systems are not readily found in current research.

The aromatic ring of this compound, substituted with both bromine and chlorine atoms, could potentially serve as a building block for organometallic complexes. In principle, the carbon-bromine bond is more reactive than the carbon-chlorine bonds, which could allow for selective transformations such as oxidative addition to a low-valent metal center. This would form a metal-aryl bond, a key step in the synthesis of many organometallic catalysts. The resulting complex would still bear the chloro and ester functionalities, which could be used to tune the electronic and steric properties of the metal center or to provide further reaction sites.

Despite this theoretical potential, specific, documented instances of this compound being used to synthesize organometallic complexes for catalytic applications are not described in the available literature. Research on organometallic complexes often involves the use of various substituted aromatic compounds, but the specific utility of this compound remains an area for potential future investigation.

Derivatization for Analytical Standards and Probes

The derivatization of molecules is a common strategy to create standards for analytical quantification or to develop chemical probes for sensing and imaging. While general methods exist for the derivatization of benzoates and halogenated aromatics, the application of these methods to this compound for creating analytical standards or probes is not specifically detailed in scientific reports.

Theoretically, the methyl ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with fluorescent or chromophoric molecules to create a probe. Alternatively, the halogen substituents could potentially participate in cross-coupling reactions to attach reporter groups. However, without experimental data, these remain hypothetical applications. The development of analytical standards would require the synthesis of high-purity this compound and its subsequent use in validating analytical methods, a process not currently documented in the literature.

Environmental Fate and Ecotoxicological Considerations of Halogenated Benzoates

Degradation Pathways in Environmental Matrices

The environmental persistence of halogenated benzoates is significantly influenced by their susceptibility to degradation through various natural processes. These pathways include breakdown by microorganisms, transformation induced by sunlight, and chemical decomposition through reactions like hydrolysis. The efficiency of these degradation routes is dependent on the specific chemical structure of the benzoate (B1203000) derivative and the environmental conditions.

The biodegradation of halogenated aromatic compounds, including benzoates, is a key process in their environmental removal. Microorganisms, particularly bacteria, have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy. Both aerobic and anaerobic bacteria are capable of degrading halogenated benzoates.

Under aerobic conditions, bacteria often initiate the degradation process by employing mono- or dioxygenases to hydroxylate the aromatic ring, a common step leading to the formation of (halo)catechols. mdpi.com These intermediates are then subject to ring cleavage, which can occur through either ortho- or meta-cleavage pathways. mdpi.com Fortuitous dehalogenation can sometimes occur during this initial oxygenation step. mdpi.com